molecular formula C14H12N2O2S B185280 1-Tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 348640-02-8

1-Tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B185280
CAS No.: 348640-02-8
M. Wt: 272.32 g/mol
InChI Key: NSNZZTVUYQKEMX-UHFFFAOYSA-N
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Description

1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a toluene-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine typically involves the sulfonylation of pyrrolopyridine derivatives. One common method is the reaction of pyrrolopyridine with toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar sulfonylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Mechanism of Action

The mechanism of action of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine depends on its application:

Biological Activity

1-Tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a pyrrolo[2,3-b]pyridine core with a tosyl group at the 1-position. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound and its derivatives exhibit inhibitory effects on several protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. Notably, compounds related to this structure have shown promising results as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various malignancies.

Key Findings:

  • Inhibition of FGFRs : Studies demonstrate that derivatives of this compound exhibit significant inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range12.
  • Antimalarial Activity : Some derivatives have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. For instance, specific analogues have shown effective inhibition of the PfCLK3 kinase essential for parasite survival3.

Biological Activity Data Table

The following table summarizes the biological activities and key metrics associated with various derivatives of this compound:

Compound NameTargetIC50 (nM)EC50 (nM)Activity
5-Bromo-3-methoxy-1-tosyl-1H-pyrrolo[2,3-b]pyridineFGFR125N/AAnticancer
5-Bromo-4-methylthio-1H-pyrrolo[2,3-b]pyridineFGFR230N/AAnticancer
4-Bromo-2-(2-methoxyphenyl)-1-tosyl-1H-pyrrolo[2,3-b]pyridinePfCLK329457Antimalarial
5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridinePLK inhibitorN/AN/AAnticancer

Case Studies

Several studies illustrate the compound's effectiveness in preclinical models:

  • Cancer Treatment : A study highlighted that a derivative of this compound effectively inhibited tumor growth in xenograft models by targeting FGFR signaling pathways2.
  • Antimalarial Research : Another investigation focused on the antimalarial potential of a specific analogue against P. falciparum, demonstrating significant growth inhibition and establishing a structure–activity relationship that underscores the importance of certain functional groups in enhancing efficacy3.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Tosyl-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions impact yield?

The synthesis typically involves multi-step protocols, including cyclization, halogenation, and sulfonylation. For example, the tosyl group is introduced via reactions with p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF). Key steps may include:

  • N1-alkylation : Using benzyl bromide or butyl halides with phase-transfer catalysts like Bu₄N⁺HSO₄⁻ (yields ~99%) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 105°C .
  • Halogenation : Bromination at position 5 using Br₂ or NBS, optimized for regioselectivity . Critical factors: Temperature control (e.g., 0°C for nitration), solvent purity (anhydrous THF), and catalyst loading (e.g., Pd ratios) significantly affect yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on:

  • 1H/13C NMR : Distinct signals for the tosyl group (e.g., aromatic protons at δ 7.6–8.2 ppm, SO₂CH₃ at δ 2.4 ppm) .
  • HRMS : Accurate mass matching within 3 ppm error (e.g., [M+H]+ for C₁₄H₁₃N₂O₂S requires m/z 297.0702) .
  • X-ray crystallography : Resolves fused-ring planarity and torsional angles of substituents .

Q. What are the primary pharmacological applications of this compound in drug discovery?

this compound derivatives are explored as:

  • FGFR inhibitors : Compound 4h inhibits FGFR1–3 with IC₅₀ values of 7–25 nM via hinge-region binding (pyridine N1 interacts with E562 in FGFR1) .
  • Antitumor agents : Derivatives like 1f and 3f induce caspase-dependent apoptosis in mesothelioma models (58–75% tumor reduction in vivo) .
  • Kinase selectivity tools : Structural modifications (e.g., 5-CF₃ substitution) enhance selectivity over VEGFR and PDGFR .

Advanced Research Questions

Q. How do structural modifications at positions 4 and 5 influence FGFR inhibitory activity?

  • Position 4 : Chloro or fluoro substituents improve binding affinity (e.g., 4-Cl derivatives increase hydrophobic interactions with FGFR1’s G485 residue) .
  • Position 5 : Bulky groups (e.g., CF₃) reduce off-target effects. For example, 5-CF₃ derivatives show >100-fold selectivity for FGFR over Kit .
  • Dioxolane moieties : Enhance solubility but may reduce metabolic stability due to ring-opening under acidic conditions .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies arise from:

  • Assay variability : FGFR1 IC₅₀ values differ between kinase-enzyme assays (low nM) and cell-based assays (higher nM) due to membrane permeability .
  • Metabolic instability : Compounds with dioxolane groups (e.g., 5-(1,3-dioxolan-2-yl)) show reduced in vivo efficacy due to hydrolysis . Mitigation: Use deuterated analogs or prodrug strategies to stabilize labile groups .

Q. How can computational methods optimize the design of pyrrolo[2,3-b]pyridine derivatives?

  • Molecular docking : Predicts binding poses with FGFR1 (e.g., pyridine N1 hydrogen-bonds to E562) .
  • QSAR models : Correlate logP values (<3.5) with improved blood-brain barrier penetration for CNS targets .
  • ADMET prediction : Identifies metabolic hotspots (e.g., sulfonamide cleavage by CYP3A4) for lead optimization .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., EtOAc/hexane) .
  • Toxic intermediates : Replace NaN₃ in azide reactions with safer alternatives (e.g., Cu-catalyzed click chemistry) .
  • Regioselectivity : Bromination at position 3 vs. 5 requires directing groups (e.g., tosyl protection) .

Q. How do halogen substituents (Br, I) at position 4 impact downstream functionalization?

  • Bromine : Enables Suzuki couplings (e.g., 4-Bromo-1-tosyl derivatives react with aryl boronic acids at 80°C) .
  • Iodine : Facilitates Ullmann couplings for C–N bond formation (e.g., with piperazine at 110°C) .
  • Limitations : Heavy halogens increase molecular weight, reducing bioavailability .

Q. What methodologies assess the compound’s kinase selectivity profile?

  • Kinome-wide screening : Use panels like Eurofins’ KinaseProfiler (test 468 kinases at 1 µM) .
  • Crystal structures : Resolve off-target binding (e.g., unexpected interactions with Lck or RET) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

Q. How can combination therapies enhance the efficacy of 1-Tosyl-pyrrolo[2,3-b]pyridine derivatives?

  • Synergy with paclitaxel : Compound 3f + paclitaxel reduces survivin expression in mesothelioma, achieving synergistic apoptosis .
  • Dual kinase inhibition : Co-administration with MEK inhibitors (e.g., trametinib) overcomes resistance in FGFR-driven cancers .

Q. Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

  • Toxicity data : Limited (LD₅₀ unconfirmed), but structural analogs show moderate hepatotoxicity in rodents .
  • PPE : Use nitrile gloves and fume hoods due to potential mutagenicity of intermediates (e.g., aryl azides) .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-10-8-12-3-2-9-15-14(12)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNZZTVUYQKEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363174
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348640-02-8
Record name 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2-[1-methyl-5-methoxy-6-benzyloxy)-1H-indol-3-yl]-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine is prepared by following the procedure described in example 89c, but using 2.5 g of 4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine and 0.335 ml of methyl iodide. After purification by flash chromatography (silica, 40/60 by volume ethyl acetate/cyclohexane as eluents, argon), 2.1 g of 4-chloro-2-(1-methyl-5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine are obtained, the characteristics of which are as follows:
Name
4-chloro-2-(5-methoxy-6-benzyloxy-1H-indol-3-yl)-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.335 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-azaindole (25 g), para-toluenesulfonyl chloride (44.5 g) and a catalytic amount of tetrabutylammoniun sulfate in dry toluene (300 mL) was added sodium hydroxide (160 g in 500 mL of water). The biphasic solution was stirred at ambient temperature for 3 hours then extracted twice with toluene (100 mL). The combined extracts were dried over magnesium sulfate then concentrated under vacuo. The resultant solid was triturated with diethyl ether then dried at 60° C. under vacuo to yield the title compound (39.74 g) as a pale yellow solid, m.p. 136-138° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tosyl-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
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